

Norbergenin: A Technical Guide to Solubility and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbergenin, the O-demethylated derivative of bergenin, is a naturally occurring compound that has garnered significant interest in the scientific community.[1] Found in various medicinal plants, it is recognized for its potential therapeutic properties. This technical guide provides an in-depth overview of the solubility of **norbergenin** in various solvents and explores its known interactions with key cellular signaling pathways. This information is critical for researchers engaged in preclinical studies, formulation development, and elucidation of its mechanism of action.

Solubility Profile of Norbergenin

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Here, we summarize the available quantitative and qualitative solubility data for **norbergenin** and its parent compound, bergenin.

Quantitative Solubility Data

The following table presents the known quantitative solubility of **norbergenin** and, for comparative purposes, its parent compound bergenin in various solvents.



Compound	Solvent	Solubility	Temperature	Notes
Norbergenin	Dimethyl Sulfoxide (DMSO)	125 mg/mL	Not Specified	
Norbergenin	Dimethyl Sulfoxide (DMSO)	>1 mM (~0.314 mg/mL)	Not Specified	
Norbergenin	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL	Not Specified	Clear solution; saturation unknown.[2]
Bergenin	Water (pH 7.0, buffer)	1.42 ± 0.006 mg/mL	25°C	Low solubility.[3]
Bergenin	Ethanol	Insoluble	Not Specified	
Bergenin	Methanol	Soluble	Not Specified	
Bergenin	Water (pH 1.0, buffer)	1.29 ± 0.044 mg/mL	25°C	Solubility increases with temperature.[4]
Bergenin	Water (pH 1.0, buffer)	8.76 ± 0.039 mg/mL	60°C	Demonstrates temperature-dependent solubility.[4][5]

Qualitative Solubility Information

Norbergenin has been reported to be soluble in the following organic solvents, although specific quantitative data is limited:

- Chloroform
- Dichloromethane



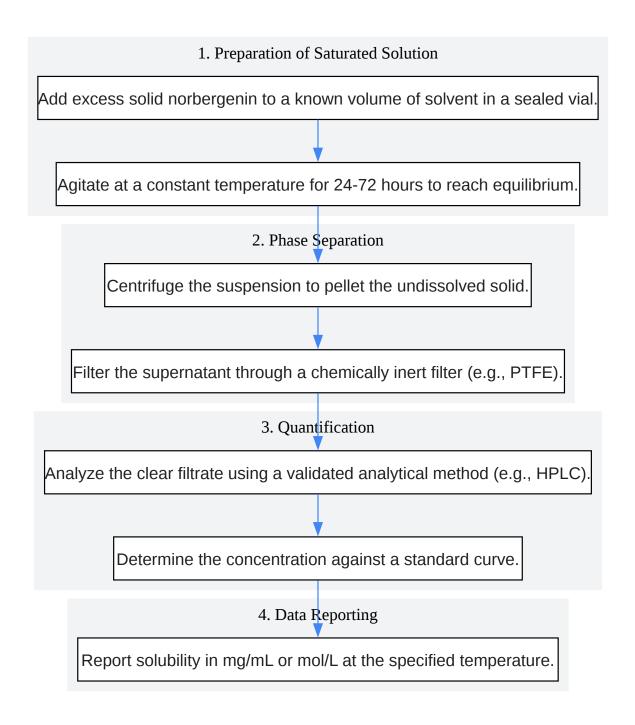
- Ethyl Acetate
- Acetone

Experimental Protocol for Solubility Determination: The Shake-Flask Method

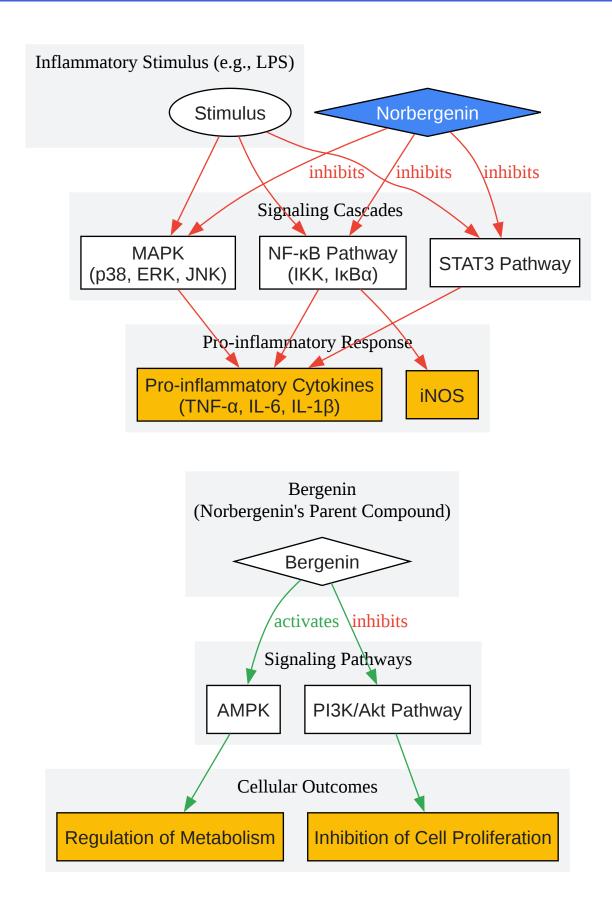
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is a foundational technique in pharmaceutical and chemical research.

Workflow for the Shake-Flask Method









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